molecular formula C15H18N8 B6448657 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549013-75-2

3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6448657
M. Wt: 310.36 g/mol
InChI Key: AUONXMYZBDVKOZ-UHFFFAOYSA-N
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Description

3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile, also known as DMAP-PP, is an organic compound used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a pyridine ring, a piperazine ring, and a pyrazine ring. DMAP-PP is a versatile compound that has been used as a reagent, catalyst, and a starting material for synthesizing new compounds. It has been used in a variety of fields such as organic synthesis, medicinal chemistry, and materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile' involves the reaction of 3-bromo-2-cyanopyrazine with 4-(6-(dimethylamino)pyridazin-3-yl)piperazine in the presence of a palladium catalyst to form the desired product.

Starting Materials
3-bromo-2-cyanopyrazine, 4-(6-(dimethylamino)pyridazin-3-yl)piperazine, Palladium catalyst

Reaction
Step 1: 3-bromo-2-cyanopyrazine is reacted with 4-(6-(dimethylamino)pyridazin-3-yl)piperazine in the presence of a palladium catalyst., Step 2: The reaction mixture is stirred at room temperature for several hours., Step 3: The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Mechanism Of Action

3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile acts as a nucleophilic reagent, which can react with electrophiles to form a new bond. The reaction mechanism involves the attack of the nitrogen atom of the 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile molecule on the electrophile, followed by proton transfer and the formation of a new bond.

Biochemical And Physiological Effects

3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile has been used in a variety of biochemical and physiological studies. It has been used to study the binding of metal ions to proteins, as well as to study the effects of drugs on the body. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.

Advantages And Limitations For Lab Experiments

3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a relatively stable compound, and it can be stored for long periods of time. The main limitation of 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is that it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile. It could be used as a catalyst in the synthesis of new materials, or as a reagent for the synthesis of new drugs. It could also be used in the development of new catalysts for organic synthesis, or as a ligand for binding to metal ions. Additionally, it could be used in the study of the effects of drugs on the body, or as a tool for studying the effects of drugs on the nervous system. Finally, it could be used to study the effects of drugs on the immune system, or as a tool for studying the effects of drugs on the environment.

Scientific Research Applications

3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a starting material for the synthesis of new materials. It has also been used in medicinal chemistry, as a ligand for binding to metal ions, and as a catalyst for the synthesis of new drugs.

properties

IUPAC Name

3-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-21(2)13-3-4-14(20-19-13)22-7-9-23(10-8-22)15-12(11-16)17-5-6-18-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUONXMYZBDVKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile

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